6-Chloro-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione
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Overview
Description
Cloprednol is a synthetic glucocorticoid that has been investigated for its potential use in treating asthma and arthritis . Glucocorticoids are a class of corticosteroids, which are steroid hormones that play a role in regulating inflammation and immune responses.
Preparation Methods
. This modification is achieved through a multi-step synthetic route starting from cortisol or its derivatives. The industrial production methods for cloprednol are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Cloprednol undergoes various chemical reactions typical of glucocorticoids:
Oxidation: Cloprednol can be oxidized at specific positions on its steroid backbone.
Reduction: Reduction reactions can modify the carbonyl groups present in the molecule.
Substitution: Halogenation, particularly chlorination, is a key step in its synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cloprednol has been primarily investigated for its anti-inflammatory properties. It has shown potential in the treatment of severe bronchial asthma and progressive inflammatory rheumatic diseases . In addition to its medical applications, cloprednol’s structure-activity relationship studies contribute to the broader understanding of glucocorticoid pharmacology and the development of new therapeutic agents .
Mechanism of Action
Cloprednol exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells . Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of various genes involved in inflammatory and immune responses. This mechanism helps reduce inflammation and suppress immune reactions .
Comparison with Similar Compounds
Cloprednol is similar to other glucocorticoids like prednisone and prednisolone, which also have anti-inflammatory properties . cloprednol introduces a chlorine atom at carbon 6 and a double bond between carbons 6 and 7, which distinguishes it from other glucocorticoids that often have fluorine or methyl substitutions at carbon 6 . This unique structure may contribute to its specific pharmacological profile.
Similar compounds include:
- Prednisone
- Prednisolone
- Fludrocortisone
- Difluprednate
These compounds share structural similarities but differ in their specific substitutions and pharmacological effects.
Properties
IUPAC Name |
6-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7-8,12-13,16,18,23,25,27H,4,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJIBEDMAQUYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=C(C4=CC(=O)C=CC34C)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859903 |
Source
|
Record name | 6-Chloro-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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